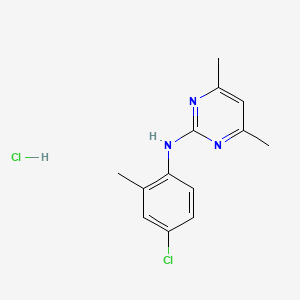![molecular formula C14H19NO4S B4173832 methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate](/img/structure/B4173832.png)
methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate
描述
Methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate, also known as MPS or Methylphenidate Sulfonyl Piperidine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPS is a derivative of methylphenidate, which is a widely used drug for the treatment of attention deficit hyperactivity disorder (ADHD). MPS has been found to possess unique properties that make it a promising candidate for use in scientific research.
作用机制
Methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate works by binding to the DAT protein in the brain, which leads to the inhibition of dopamine reuptake. This results in an increase in dopamine levels in the brain, which can have various effects on behavior and cognition. methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate has been shown to enhance cognitive function and improve attention in animal studies.
Biochemical and Physiological Effects:
methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which can lead to improved cognitive function and attention. methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate has also been shown to increase heart rate and blood pressure, which can have implications for its use in humans.
实验室实验的优点和局限性
Methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate has several advantages for use in lab experiments. It is a highly specific tool for studying DAT function, which can provide valuable insights into the regulation of dopamine levels in the brain. methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate is also relatively easy to use and can be administered in small doses. However, one of the limitations of methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate is its potential for off-target effects. It has been shown to bind to other proteins in the brain, which can complicate the interpretation of results.
未来方向
There are several future directions for the use of methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate in scientific research. One area of interest is the development of new drugs for the treatment of ADHD and other disorders that affect dopamine levels in the brain. methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate can be used as a tool for identifying new drug targets and testing the efficacy of new drugs. Another area of interest is the use of methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate in the study of addiction and substance abuse. methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate can be used to study the role of dopamine in addiction and to develop new treatments for substance abuse disorders. Finally, methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate can be used in the study of other psychiatric and neurological disorders that are associated with dopamine dysfunction.
科学研究应用
Methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate has been found to have potential applications in various fields of scientific research. One of the key areas of interest is its use as a tool for studying the dopamine transporter (DAT) in the brain. DAT is a protein that plays a crucial role in the regulation of dopamine levels in the brain. methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate has been shown to bind specifically to DAT, making it a valuable tool for studying the function of this protein. methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate has also been used in the development of new drugs for the treatment of ADHD and other disorders that affect dopamine levels in the brain.
属性
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonylpiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-6-8-12(9-7-11)20(17,18)15-10-4-3-5-13(15)14(16)19-2/h6-9,13H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSRQTLEEZDUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B4173767.png)
![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4173768.png)
![2-amino-4',4',6',7,7,8'-hexamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4173774.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4173780.png)
![benzyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4173785.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4173790.png)

![7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173804.png)
![4-(methylthio)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4173805.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-furamide](/img/structure/B4173821.png)

![1-[(4-bromophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4173850.png)
![benzyl 1-[(4-methylphenyl)sulfonyl]prolinate](/img/structure/B4173861.png)